N-(4-chlorobenzyl)-N-[4,5-dimethoxy-2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine
Description
N-(4-chlorobenzyl)-N-[4,5-dimethoxy-2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a tetrazole moiety
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-23-14-7-12(16-19-21-22-20-16)13(8-15(14)24-2)18-9-10-3-5-11(17)6-4-10/h3-8,18H,9H2,1-2H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOJHFABJGLBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NNN=N2)NCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-[4,5-dimethoxy-2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the 4,5-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the aromatic ring to the tetrazole.
Introduction of the 4-chlorobenzyl group: This can be done through a nucleophilic substitution reaction, where the 4-chlorobenzyl halide reacts with the amine group on the tetrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-[4,5-dimethoxy-2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the chlorine atom could yield various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-[4,5-dimethoxy-2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-[4,5-dimethoxy-2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine: This compound is unique due to the presence of both the tetrazole and methoxy groups.
(4-chlorobenzyl)[4,5-dimethoxy-2-(1H-imidazol-5-yl)phenyl]amine: Similar structure but with an imidazole ring instead of a tetrazole.
(4-chlorobenzyl)[4,5-dimethoxy-2-(1H-pyrazol-5-yl)phenyl]amine: Similar structure but with a pyrazole ring.
Uniqueness
The presence of the tetrazole ring in this compound makes it unique compared to other similar compounds. Tetrazoles are known for their ability to mimic carboxylic acids, which can be advantageous in drug design for improving binding affinity and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
